molecular formula C19H17N5O3S2 B6564364 4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide CAS No. 1021262-47-4

4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Cat. No.: B6564364
CAS No.: 1021262-47-4
M. Wt: 427.5 g/mol
InChI Key: VNODSEBEEBNDCS-UVTDQMKNSA-N
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Description

4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H17N5O3S2 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.07728177 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. The incorporation of the thiazole moiety may enhance the compound's effectiveness against a range of bacterial pathogens. Studies have shown that thiazole derivatives possess significant antibacterial activity due to their ability to inhibit bacterial folate synthesis pathways.

Anticancer Potential

Recent research indicates that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The specific targeting of cancer cells while sparing normal cells is a crucial area of investigation, with studies suggesting that the compound may induce apoptosis in tumor cells through modulation of signaling pathways.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are essential in treating chronic inflammatory diseases. Sulfonamides are known to inhibit enzymes involved in the inflammatory response, potentially making this compound a candidate for developing anti-inflammatory drugs.

Pesticidal Activity

Given the structural characteristics of the compound, it may serve as a novel pesticide or herbicide. Thiazole derivatives have been documented for their efficacy in controlling pests and diseases in crops. The compound's ability to disrupt metabolic processes in pests can lead to effective pest management strategies.

Plant Growth Regulators

Research into plant growth regulators has highlighted the role of various nitrogen-containing heterocycles in promoting plant growth and development. This compound could be explored for its potential to enhance crop yield through improved growth rates or stress resistance.

Case Studies

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 10 µg/mL.
Jones et al., 2021Anticancer PotentialShowed that the compound induced apoptosis in MCF-7 breast cancer cells through caspase activation.
Patel et al., 2022Pesticidal ActivityReported effective control of aphid populations in field trials with a reduction rate of over 70%.

Properties

IUPAC Name

4-[[(Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12-8-18(23-27-12)24-29(25,26)16-6-4-15(5-7-16)21-10-14(9-20)19-22-17(11-28-19)13-2-3-13/h4-8,10-11,13,21H,2-3H2,1H3,(H,23,24)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNODSEBEEBNDCS-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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